4,8-二羟基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,8-Dihydroxycoumarin is a type of hydroxycoumarin, a class of compounds that are important in organic synthesis and exhibit several physical, chemical, and biological properties . They are a part of secondary metabolites that are natural compounds .

Synthesis Analysis

The synthesis of 4-hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds . Several authors have synthesized and studied C -acylation in liquid medium and the solvent-free .Molecular Structure Analysis

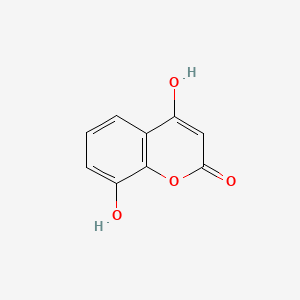

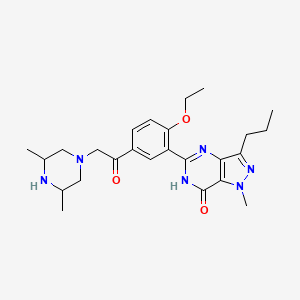

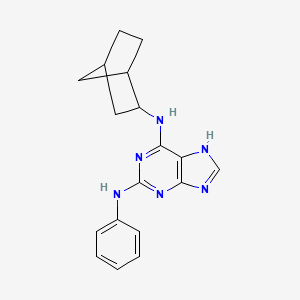

4,8-Dihydroxycoumarin contains total 20 bond(s); 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis

The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists (in the pharmaceutical sense) of vitamin K, but rather act to deplete reduced vitamin K in tissues . Possible reaction routes between HO• and recently synthesized aminophenol 4,7-dihydroxycoumarin derivatives were examined using electron paramagnetic resonance (EPR) spectroscopy and a quantum mechanical approach (a QM-ORSA methodology) based on density functional theory (DFT) .Physical And Chemical Properties Analysis

Hydroxycoumarins are important compounds exhibiting several physical, chemical, and biological properties . These compounds represent a part of secondary metabolites that are natural compounds and are studied for their importance in organic synthesis .科学研究应用

荧光探针: 已报道了含有二羟基取代的香豆素,包括4,8-二羟基香豆素,作为适合检测亚硝基自由基如4-氨基TEMPO的荧光探针。在理解生理条件下的氧化应激机制方面,这种检测具有重要意义 (Żamojć等,2019)。

选择性检测: 另一项研究表明,二羟基香豆素可作为高度选择性的荧光探针,用于检测水溶液中的4-羟基TEMPO。这一发现对于生物系统如血清中检测这类自由基至关重要 (Żamojć等,2015)。

药理活性: 已对二羟基香豆素衍生物进行了多种药理活性的研究。对其结构的修改,如C-4取代,可以显著影响其代谢稳定性和有效性。这项研究有助于理解结构-甲基化关系,这对于改善它们的治疗应用至关重要 (Xia et al., 2018)。

诱导凋亡: 对包括4,8-二羟基香豆素在内的羟基香豆素的研究显示了它们在诱导白血病细胞等癌细胞凋亡中的潜力。研究突出了活性氧类物质在这一过程中的关键作用,暗示了在治疗血液恶性肿瘤中可能的治疗应用 (Riveiro et al., 2008)。

安全评估: 已在体外评估了3-(3,4-二羟基苯基)-7,8-二羟基香豆素等二羟基香豆素衍生物的安全性。这些化合物显示出非细胞毒性和非基因毒性效应,这对于进一步研究探索它们作为药物候选物的潜力是令人鼓舞的 (Castanha et al., 2022)。

作用机制

Target of Action

4,8-Dihydroxycoumarin, also known as esculetin, is a type of coumarin derivative that has been found to have various biological activities For instance, 4,8-Dihydroxycoumarin has been found to interact with hydroxyl radicals (HO•), which play a crucial role in various biological processes .

Mode of Action

The interaction of 4,8-Dihydroxycoumarin with its targets results in various changes. For instance, it has been found to react with hydroxyl radicals (HO•) via Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms . These interactions can lead to the reduction of the amount of HO• radicals present in the reaction system under physiological conditions .

Biochemical Pathways

It has been suggested that it may be involved in the degradation mechanisms of aminophenol 4,7-dihydroxycoumarin derivatives . Additionally, it has been found to exhibit antiradical capacity, which could potentially affect various biochemical pathways related to oxidative stress .

Pharmacokinetics

It has been suggested that it has high solubility, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of 4,8-Dihydroxycoumarin’s action are diverse. For instance, it has been found to induce neurite growth and lengthen neuronal survival . Additionally, it has been suggested to have antiradical activity, which could potentially protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of 4,8-Dihydroxycoumarin can be influenced by various environmental factors. For instance, it has been found that the degradation of 4,8-Dihydroxycoumarin derivatives can be influenced by advanced oxidation processes . Additionally, the presence of certain ions, such as SO4^2-, Cl^-, and NO3^-, can affect the photocatalytic performance of 4,8-Dihydroxycoumarin .

安全和危害

While specific safety and hazards information for 4,8-Dihydroxycoumarin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

生化分析

Biochemical Properties

4,8-Dihydroxycoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a key intermediate in the biosynthesis of coumarins in plants

Cellular Effects

Studies have shown that similar compounds, such as 4-hydroxycoumarin, can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function .

Metabolic Pathways

It is known that coumarin derivatives are involved in various metabolic pathways in organisms .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the biosynthesis of L-phenylalanine, a precursor of coumarin, occurs in plastids, while other steps in the biosynthesis of coumarin occur in the cytosol and endoplasmic reticulum .

属性

IUPAC Name |

4,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKGTOOPNQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 4,8-Dihydroxycoumarin formation in the context of the research paper?

A1: The research paper [] investigates the degradation of alkyl-substituted aromatic compounds by the yeast Trichosporon asahii. While the abstract doesn't explicitly mention 4,8-Dihydroxycoumarin, its presence in the title suggests that this compound is a significant product formed during the degradation process. This information is crucial because it sheds light on the metabolic pathways employed by Trichosporon asahii to break down aromatic compounds. Understanding these pathways can be valuable for various applications, such as bioremediation of environments contaminated with aromatic pollutants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

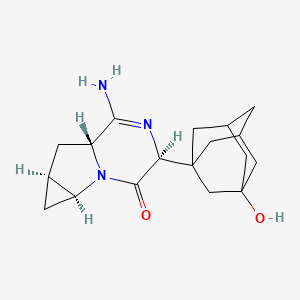

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)